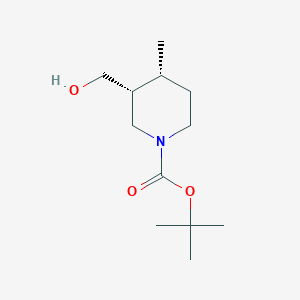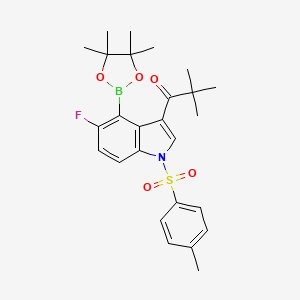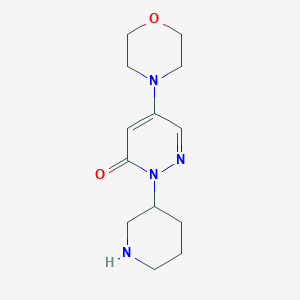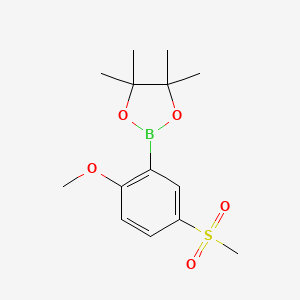![molecular formula C14H24F2N2O2 B12948507 Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5,5-difluoro-2,9-diazaspiro[55]undecane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of tert-butyl 5,5-difluoro-2,9-diazaspiro[55]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include palladium catalysts and hydrogen gas for hydrogenation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure may allow it to bind to particular enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
These compounds share similar spirocyclic structures but differ in the presence and position of functional groups. The uniqueness of this compound lies in its difluoro groups, which may impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H24F2N2O2 |
|---|---|
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-14(15,16)13(10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3 |
InChI-Schlüssel |
IXQANMFDWUNAOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNCC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)



![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)


